

Application Notes and Protocols for NY0116: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: NY0116

Cat. No.: B15608342

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention.[1][2][3] **NY0116** is a novel, potent, and selective small molecule inhibitor targeting a key serine/threonine kinase involved in cell signaling. These application notes provide a detailed protocol for determining the in vitro potency of **NY0116** using a luminescence-based kinase assay and outline its impact on a critical signaling pathway.

Target Profile of NY0116

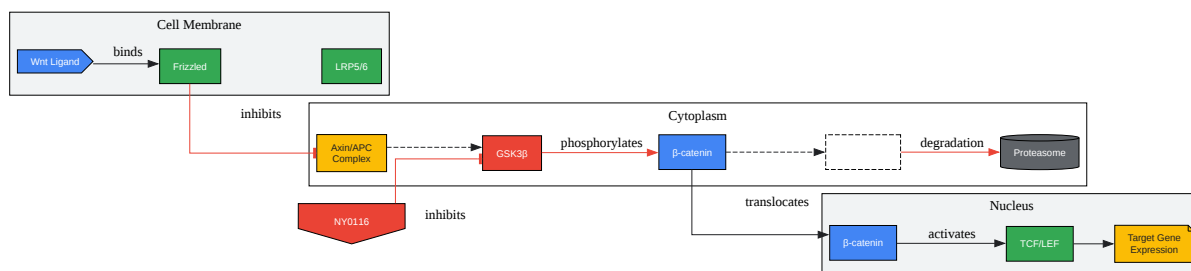
NY0116 has been developed to selectively target Glycogen Synthase Kinase 3 β (GSK3 β), a constitutively active kinase implicated in various cellular processes such as glycogen metabolism, gene transcription, and apoptosis.[4] The inhibitory activity of **NY0116** was assessed against GSK3 β and a panel of other related kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

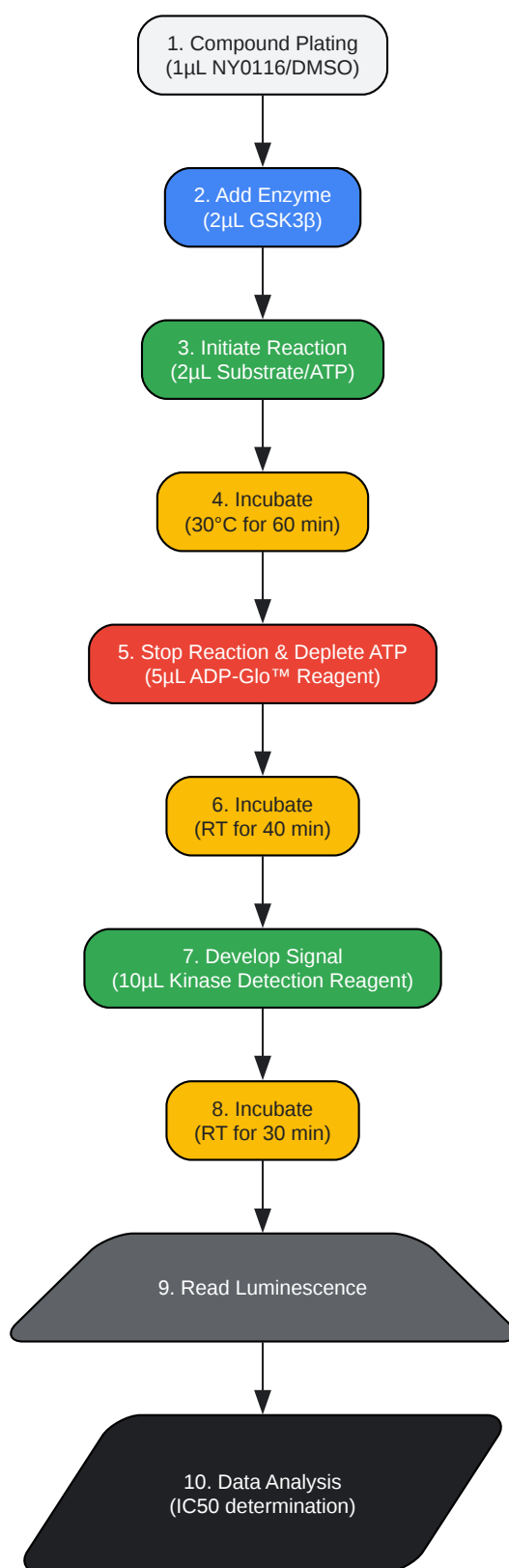
Kinase Target	NY0116 IC50 (nM)
GSK3 β	5.2
GSK3 α	89.7
CDK2	> 10,000
PKA	> 10,000
Aurora B	7,500

Table 1: Kinase Inhibitory Profile of **NY0116**. The IC50 values were determined using an in vitro luminescence-based kinase assay. The data demonstrates the high potency and selectivity of **NY0116** for GSK3 β .

Signaling Pathway

GSK3 β is a key negative regulator in the canonical Wnt/ β -catenin signaling pathway. In the absence of a Wnt ligand, GSK3 β phosphorylates β -catenin, targeting it for proteasomal degradation.^[4] Inhibition of GSK3 β by compounds like **NY0116** is expected to stabilize β -catenin, allowing its translocation to the nucleus and subsequent activation of target gene transcription.





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References

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
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